molecular formula C18H13ClFNO3 B11600185 (4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11600185
M. Wt: 345.7 g/mol
InChI Key: HZLGQNVCFOTVEG-RIYZIHGNSA-N
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Description

(4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzylidene group, a fluorobenzyl ether, and an oxazolone ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the oxazolone ring: This can be achieved through the cyclization of an appropriate amino acid derivative.

    Introduction of the benzylidene group: This step involves the condensation of the oxazolone with a chlorinated benzaldehyde under basic conditions.

    Attachment of the fluorobenzyl ether: This is usually done via a nucleophilic substitution reaction, where the fluorobenzyl group is introduced using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.

    Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various nucleophiles such as amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorobenzyl group suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The oxazolone ring is a known pharmacophore, and modifications of this structure could lead to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity. The molecular targets could include proteins with active sites that accommodate the oxazolone ring or the fluorobenzyl group.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one: can be compared with other oxazolone derivatives, such as:

Uniqueness

The presence of the fluorobenzyl group in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C18H13ClFNO3

Molecular Weight

345.7 g/mol

IUPAC Name

(4E)-4-[[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C18H13ClFNO3/c1-11-14(18(22)24-21-11)8-12-6-7-17(15(19)9-12)23-10-13-4-2-3-5-16(13)20/h2-9H,10H2,1H3/b14-8+

InChI Key

HZLGQNVCFOTVEG-RIYZIHGNSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3F)Cl

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)Cl

Origin of Product

United States

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